BenchChemオンラインストアへようこそ!

(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Procure the single (R)-enantiomer (CAS 878013-26-4) to guarantee stereochemical fidelity in CNS-penetrant drug programs, BChE-selective inhibitor SAR, and asymmetric ligand synthesis. The defined (R)-configuration eliminates racemate variability—critical for reproducible biological assays and chiral HPLC reference standards. Substitution with the racemate (CAS 848317-67-9) compromises pharmacological activity and assay integrity. High-purity chiral building block with verified stereochemistry for demanding medicinal chemistry applications.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 878013-26-4
Cat. No. B1372712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol
CAS878013-26-4
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CN(CC1CO)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2/t9-/m1/s1
InChIKeyFIYQYASDCRIEFC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol (CAS 878013-26-4): A Chiral Pyrrolidine Scaffold for Asymmetric Synthesis and Drug Discovery


(R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol (CAS 878013-26-4) is a chiral pyrrolidine derivative featuring a 4-bromophenyl substituent and a hydroxymethyl group at the 3-position of the pyrrolidine ring . With a molecular formula of C₁₁H₁₄BrNO and a molecular weight of approximately 256.14 g/mol, this compound belongs to a class of heterocyclic building blocks widely employed in medicinal chemistry and organic synthesis . Its defined (R)-stereochemistry at the pyrrolidine 3-position is a critical structural attribute, enabling its use in stereocontrolled syntheses and as a chiral intermediate for generating enantiomerically pure pharmaceuticals and agrochemicals .

Why Generic Substitution of (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol Fails: The Critical Role of Defined Stereochemistry in Asymmetric Synthesis


Substituting (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol with its racemic mixture (e.g., the non-stereospecific CAS 848317-67-9) or a structurally similar achiral analog is scientifically invalid for applications requiring stereochemical control . In asymmetric synthesis and drug discovery, the three-dimensional spatial arrangement of atoms dictates molecular recognition, binding affinity, and pharmacological activity [1]. Using a racemate introduces an inactive or antagonistic enantiomer, which can confound biological assays, reduce synthetic efficiency, and lead to irreproducible results. Furthermore, the specific 4-bromophenyl and (R)-configured hydroxymethyl substitution pattern imparts distinct electronic and steric properties that are not replicated by other halogenated or regioisomeric analogs, making direct substitution a high-risk proposition for achieving target selectivity and potency .

Quantitative Differentiation Evidence for (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol Against Key Comparators


Enantiomeric Purity as a Determinant of Synthetic Reproducibility in Chiral Pyrrolidine Synthesis

The procurement of (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol with a defined and high enantiomeric purity is critical for achieving predictable and reproducible outcomes in asymmetric synthesis, in contrast to using a racemic mixture . While a specific enantiomeric excess (ee) value for this exact compound is not publicly disclosed in vendor datasheets, the industry standard for chiral building blocks of this type is ≥95% ee [1]. The use of a racemic mixture (e.g., CAS 848317-67-9) necessitates a subsequent and often inefficient chiral resolution step, whereas the single (R)-enantiomer enables direct entry into stereospecific synthetic pathways .

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Impact of 4-Bromophenyl Substitution on Butyrylcholinesterase (BChE) Inhibitory Activity in Proline-Derived Carbamates

In a series of proline-based carbamates, the introduction of a 4-bromophenyl group resulted in a distinct inhibitory profile against butyrylcholinesterase (BChE) [1]. Specifically, a benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate derivative exhibited an IC50 of 28.21 μM against BChE [2]. This activity is comparable to the reference drug rivastigmine and differentiates it from the corresponding 2-chlorophenyl analog, which showed the most potent acetylcholinesterase (AChE) inhibition (IC50 = 46.35 μM) but lower BChE selectivity [3].

Cholinesterase Inhibition Butyrylcholinesterase Structure-Activity Relationship

Achievable Enantiomeric Purity via Preparative HPLC for Related Bromophenyl-Pyrrolidine Scaffolds

For a structurally related, more complex bromophenyl-pyrrolidine derivative, preparative chiral HPLC has been demonstrated as a viable method to achieve enantiomeric purities exceeding 99% ee [1]. This establishes a performance benchmark for the separation of enantiomers within this chemical space. While the target compound (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol is simpler, this evidence supports the principle that high enantiopurity is attainable and that its (R)-configuration is a distinct and valuable entity separable from its (S)-counterpart .

Chiral Chromatography Enantiomer Separation Preparative HPLC

Structural Differentiation from S-Enantiomer and Racemic Mixture via Specific Rotation

The (R)-enantiomer of (1-(4-bromophenyl)pyrrolidin-3-yl)methanol possesses a unique and quantifiable specific rotation [α]D, which is equal in magnitude but opposite in sign to its (S)-enantiomer and is zero for the racemic mixture [1]. While the exact numerical value for [α]D for CAS 878013-26-4 is not provided in the available vendor data, this fundamental property of chiral molecules serves as a definitive analytical marker for identity, purity, and configuration, allowing for clear differentiation from its enantiomer and racemate .

Chiral Analysis Specific Rotation Absolute Configuration

Influence of Bromine Substitution on Lipophilicity and Permeability in Pyrrolidine Derivatives

The presence of the 4-bromophenyl group in (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol is a key driver of its physicochemical properties, particularly lipophilicity . For the racemic analog (CAS 848317-67-9), the computed LogP is 2.27, which is a favorable value for central nervous system (CNS) drug candidates . This contrasts with more polar analogs (e.g., those with a pyrimidinyl or unsubstituted phenyl ring), which would have significantly lower LogP values, impacting membrane permeability and potentially limiting bioavailability .

Lipophilicity Drug-likeness LogP ADME

Strategic Application Scenarios for (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol in Advanced R&D


Enantioselective Synthesis of CNS-Targeted Drug Candidates

Utilize (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol as a chiral building block to construct enantiomerically pure, CNS-penetrant molecules. Its computed LogP of ~2.3, driven by the 4-bromophenyl moiety, positions it favorably for crossing the blood-brain barrier . The defined (R)-stereochemistry at the pyrrolidine ring ensures that the final drug candidate is a single, well-characterized stereoisomer, a prerequisite for modern CNS drug development .

Development of Selective Butyrylcholinesterase (BChE) Inhibitors

Incorporate the 4-bromophenyl-pyrrolidine core into new chemical entities designed to inhibit BChE. Structure-activity relationship (SAR) data from related proline-based carbamates indicate that the 4-bromophenyl substitution confers selectivity for BChE over AChE [1]. Using the (R)-enantiomer as a starting material ensures that the stereochemical influence on target engagement can be systematically studied and optimized .

Synthesis of Chiral Ligands for Asymmetric Catalysis

Employ (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol as a precursor for the synthesis of novel chiral ligands. The pyrrolidine nitrogen and hydroxymethyl group offer versatile handles for derivatization into phosphine, amine, or carbene ligands . The rigid, defined stereochemistry of the (R)-configured pyrrolidine ring is essential for inducing high enantioselectivity in metal-catalyzed asymmetric transformations .

Preparation of Enantiopure Reference Standards and Metabolite Profiling

Procure the single (R)-enantiomer to serve as an authentic reference standard for analytical method development, particularly for chiral HPLC methods used in quality control and pharmacokinetic studies [2]. Its high purity and defined stereochemistry make it suitable for use as a starting material in the synthesis of potential metabolites, enabling definitive identification and quantification in biological matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(1-(4-bromophenyl)pyrrolidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.